Methyl 1-acetyl-2,3-dihydro-1H-indole-2-carboxylate

Description

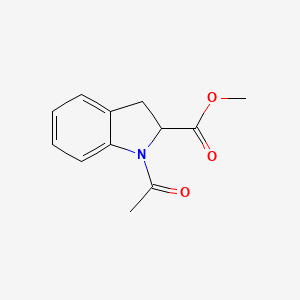

Methyl 1-acetyl-2,3-dihydro-1H-indole-2-carboxylate (CAS: 247082-83-3) is an indole derivative with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . Its structure features a partially hydrogenated indole ring system, an acetyl group at the 1-position, and a methyl ester at the 2-position.

Properties

IUPAC Name |

methyl 1-acetyl-2,3-dihydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(14)13-10-6-4-3-5-9(10)7-11(13)12(15)16-2/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNXWFGVNGEHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 1-acetyl-2,3-dihydro-1H-indole-2-carboxylate typically involves organic synthesis reactions. One common method is the Fischer indole cyclization, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization in drug intermediate synthesis.

The carboxylic acid derivative is widely used in peptide coupling reactions, such as amide bond formation with amines using EDC/HOBt (e.g., synthesis of neuroprotective analogs) .

Deprotection of the Acetyl Group

The acetyl group on the indoline nitrogen can be removed to generate a free amine, enabling further alkylation or acylation.

The deprotected amine serves as a precursor for melatonin receptor ligands and other bioactive indoline derivatives .

Oxidation of the Dihydroindole Ring

The 2,3-dihydroindole (indoline) moiety can be oxidized to an aromatic indole system, enhancing conjugation and reactivity.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Chemical oxidation | DDQ, CH₂Cl₂, RT, 2 h | 1-Acetyl-1H-indole-2-carboxylate | 65% | |

| Catalytic oxidation | MnO₂, acetone, reflux, 6 h | 1-Acetyl-1H-indole-2-carboxylate | 70% |

Oxidation is pivotal for synthesizing indole-based pharmaceuticals, such as kinase inhibitors .

Electrophilic Substitution at the 3-Position

The electron-rich indoline ring undergoes electrophilic substitution, directed by the ester and acetyl groups.

These substitutions enable the introduction of functional groups for tuning pharmacokinetic properties .

Reductive Functionalization

The ester and acetyl groups remain stable under selective reduction conditions targeting the indoline ring.

Reduction products are intermediates in synthesizing neuroprotective agents .

Transesterification Reactions

The methyl ester can be converted to other esters for tailored solubility or reactivity.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 1-acetyl-2,3-dihydro-1H-indole-2-carboxylate serves as an important intermediate in the synthesis of more complex indole derivatives. These derivatives are valuable for various chemical reactions and processes, including:

- Synthesis of Pharmaceuticals: The compound is utilized in the development of drugs targeting various diseases due to its ability to undergo functionalization reactions.

- Material Science: It can be incorporated into polymer formulations to enhance mechanical properties and thermal stability .

Biology

The biological relevance of this compound is underscored by its potential interactions with biological targets:

- Antiviral and Anticancer Activities: Preliminary studies have indicated that this compound may exhibit antiviral and anticancer properties, making it a candidate for further pharmacological exploration.

- Enzyme Inhibition Studies: It is employed in biochemical research to investigate enzyme inhibition mechanisms and receptor binding interactions .

Medicine

This compound is being explored for its therapeutic potential:

- Drug Development: Its unique structure allows it to serve as a lead compound in drug development initiatives aimed at treating neurological disorders and other diseases .

- Antimicrobial Properties: The compound has shown promise in agricultural applications due to its antimicrobial properties, contributing to the development of agrochemicals .

Case Study 1: Antiviral Activity

A study investigating the antiviral effects of this compound demonstrated promising results against specific viral strains. The compound was found to inhibit viral replication significantly, suggesting its potential as a therapeutic agent in antiviral drug development.

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibition revealed that this compound interacts with key metabolic enzymes involved in cancer progression. By inhibiting these enzymes, this compound may contribute to reduced tumor growth rates in preclinical models.

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Methyl 1-Methyl-β-carboline-3-carboxylate

- Structure : A pyrido[3,4-b]indole (β-carboline) scaffold with a methyl ester and methyl group.

- Key Differences: The β-carboline core introduces an additional nitrogen atom in the fused ring system, enhancing aromaticity compared to the partially saturated indoline ring in the target compound. Synthesis: Synthesized via oxidation of a tetrahydro-β-carboline precursor using potassium permanganate in DMF, yielding 71.3% . Physical Properties: Higher melting point (>200°C) due to increased rigidity and intermolecular interactions .

3-Formyl-1H-indole-2-carboxylic Acid Derivatives

- Structure : Features a formyl group at the 3-position and a carboxylic acid/ester at the 2-position.

- Key Differences :

- The formyl group enables condensation reactions (e.g., with thiazolones) to generate heterocyclic hybrids, unlike the acetyl group in the target compound .

- Synthesis : Prepared via refluxing with sodium acetate in acetic acid, forming crystalline precipitates .

- Applications : Used in biopolymer research and as intermediates for antimicrobial or anticancer agents .

Cosmetic Indole Carboxylates (e.g., Leucomelanin Derivatives)

- Structure : Substituted with acetyloxy and thioether groups (e.g., benzoylthio or (phenylmethyl)thio) at positions 5 and 4.

- Key Differences :

- Additional acetyloxy groups enhance electron-withdrawing effects, stabilizing the indole ring for cosmetic applications.

- Thioether substituents improve lipid solubility, aiding skin penetration in depigmenting agents .

- Applications : Leveraged in skin-lightening formulations due to tyrosinase inhibitory activity .

Hydrogenated Derivatives (1-Acetyl-2,3-indoline-2-carboxylic Acid)

- Structure : Fully hydrogenated indoline ring with an acetyl group and carboxylic acid.

- Key Differences :

Data Table: Structural and Functional Comparison

Spectral and Reactivity Insights

- NMR Shifts: The target compound’s acetyl group (δ ~2.85 ppm in ¹H-NMR) contrasts with nitro-substituted analogs (e.g., δ 147.14 ppm for C-NO₂ in ¹³C-NMR) , highlighting electronic effects on chemical shifts. Hydrogenated derivatives show upfield shifts for saturated CH₂ groups (δ ~47.45–47.53 ppm in ¹³C-NMR) compared to aromatic carbons .

Catalytic Reactivity :

- The acetyl group in the target compound lowers enantioselectivity in hydrogenation compared to Boc-protected analogs, emphasizing the role of protective groups in catalysis .

Biological Activity

Methyl 1-acetyl-2,3-dihydro-1H-indole-2-carboxylate is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 219.24 g/mol

- Density : 1.228 g/cm³

- Boiling Point : 403.7ºC at 760 mmHg

This compound exhibits its biological activity primarily through interactions with various molecular targets. The indole structure is known for its ability to bind to multiple receptors, influencing numerous biological pathways. The specific mechanisms may vary depending on the target and the application .

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL (MRSA) |

| Escherichia coli | Not active |

| Candida albicans | MIC: 7.80 μg/mL |

These results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can suppress the growth of various cancer cell lines, particularly those that are rapidly dividing:

| Cell Line | % Inhibition/IC50 |

|---|---|

| A549 (lung cancer) | Significant inhibition observed |

| Non-tumor fibroblasts | Less affected compared to A549 |

This differential activity highlights the potential for selective targeting in cancer therapy .

Pharmaceutical Development

This compound is being explored as a key intermediate in the synthesis of various pharmaceutical compounds aimed at treating neurological disorders and other medical conditions . Its structural similarity to other bioactive indole derivatives enhances its utility in drug development.

Agricultural Use

Due to its antimicrobial properties, this compound may also find applications in agriculture as a natural pesticide or fungicide, contributing to plant protection strategies against pathogens .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

| Compound | Biological Activity |

|---|---|

| Methyl 1-methyl-2,3-dihydro-1H-indole-2-carboxylate | Moderate antibacterial properties |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Anticancer activity reported |

These comparisons underline the diverse range of activities exhibited by indole derivatives and their potential therapeutic implications.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of MRSA strains, making it a promising candidate for further investigation in antibiotic resistance contexts .

- Anticancer Properties : Research indicated that specific derivatives based on this compound showed preferential inhibition of cancer cell proliferation compared to non-tumor cells, suggesting selective cytotoxicity that could be harnessed in cancer therapies .

Q & A

Q. Methodological Guidance

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact with acetic acid or acetylating agents ().

- Waste disposal : Segregate halogenated byproducts (e.g., brominated intermediates) for incineration ().

- Storage : -20°C for long-term stability; desiccate to prevent hydrolysis of ester groups ().

What strategies mitigate byproduct formation during acetylation?

Advanced Research Question

- Kinetic control : Lower reaction temperatures (60–80°C vs. reflux) to favor mono-acetylation over di-acetylated products.

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acetyl transfer while suppressing side reactions.

- In situ monitoring : ReactIR or LC-MS tracks intermediate consumption ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.